Tak-075

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

667931-33-1 |

|---|---|

Molekularformel |

C36H46N4O4S |

Molekulargewicht |

630.8 g/mol |

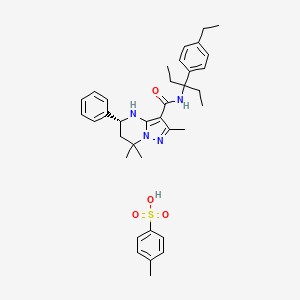

IUPAC-Name |

(5R)-N-[3-(4-ethylphenyl)pentan-3-yl]-2,7,7-trimethyl-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C29H38N4O.C7H8O3S/c1-7-21-15-17-23(18-16-21)29(8-2,9-3)31-27(34)25-20(4)32-33-26(25)30-24(19-28(33,5)6)22-13-11-10-12-14-22;1-6-2-4-7(5-3-6)11(8,9)10/h10-18,24,30H,7-9,19H2,1-6H3,(H,31,34);2-5H,1H3,(H,8,9,10)/t24-;/m1./s1 |

InChI-Schlüssel |

NDWLAPXXXCPRNP-GJFSDDNBSA-N |

Isomerische SMILES |

CCC1=CC=C(C=C1)C(CC)(CC)NC(=O)C2=C3N[C@H](CC(N3N=C2C)(C)C)C4=CC=CC=C4.CC1=CC=C(C=C1)S(=O)(=O)O |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(CC)(CC)NC(=O)C2=C3NC(CC(N3N=C2C)(C)C)C4=CC=CC=C4.CC1=CC=C(C=C1)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of TAK-075 on the Calcium-Sensing Receptor (CaSR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-075, also known as JTT-305 and MK-5442, is a potent, orally active, allosteric antagonist of the Calcium-Sensing Receptor (CaSR). By negatively modulating the receptor's activity, this compound stimulates the transient secretion of parathyroid hormone (PTH), a key regulator of calcium homeostasis and bone metabolism. This mechanism of action positions this compound as a potential anabolic agent for the treatment of osteoporosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on the CaSR, including its effects on downstream signaling pathways and a summary of its in vitro pharmacological properties. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction to this compound and the Calcium-Sensing Receptor

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1] Primarily expressed in the parathyroid glands, kidneys, and bone, the CaSR detects fluctuations in extracellular calcium levels and modulates PTH secretion accordingly.[1] Activation of the CaSR by high calcium concentrations inhibits PTH release, while low calcium levels reduce its activity, leading to PTH secretion.

This compound is a small molecule that acts as a "calcilytic," a negative allosteric modulator of the CaSR.[1][2] Unlike competitive antagonists that bind to the orthosteric site (the same site as the endogenous ligand, calcium), allosteric modulators bind to a distinct site on the receptor, altering its conformation and function.[2] This allosteric antagonism by this compound effectively renders the parathyroid glands less sensitive to suppression by extracellular calcium, resulting in a rapid and transient increase in PTH secretion. This pulsatile release of PTH is known to have an anabolic effect on bone, stimulating bone formation and potentially increasing bone mineral density.

Core Mechanism of Action: Allosteric Antagonism of the CaSR

This compound functions as a negative allosteric modulator of the CaSR. This means it binds to a site topographically distinct from the calcium-binding orthosteric site within the seven-transmembrane (7TM) domain of the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for extracellular calcium and/or its ability to activate downstream signaling pathways in response to calcium binding. The consequence of this is a rightward shift in the concentration-response curve for calcium, effectively increasing the concentration of calcium required to activate the receptor and suppress PTH secretion.

This allosteric mechanism is central to the therapeutic rationale for this compound. By transiently blocking the inhibitory signal of extracellular calcium on the parathyroid glands, this compound induces a short-lived pulse of PTH secretion, mimicking the natural physiological stimulus for bone formation.

Impact on Downstream Signaling Pathways

The CaSR couples to multiple intracellular signaling pathways upon activation. The primary pathway involved in the regulation of PTH secretion is mediated by Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The CaSR can also couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels, and can activate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).

As a CaSR antagonist, this compound is expected to inhibit these downstream signaling events that are stimulated by extracellular calcium. The primary functional consequence of this inhibition in the parathyroid glands is the de-suppression of PTH secretion.

The following diagram illustrates the antagonistic action of this compound on the CaSR signaling cascade.

References

The Discovery and Synthetic Trajectory of TAK-075: A Potent Calcium-Sensing Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-075 is an orally active and potent antagonist of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a pivotal role in calcium homeostasis. By inhibiting the CaSR, this compound stimulates the transient secretion of parathyroid hormone (PTH), which in turn promotes bone formation. This mechanism of action has positioned this compound as a promising therapeutic agent for the treatment of osteoporosis and other metabolic bone diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the experimental details and quantitative data that are crucial for researchers in the field of drug development.

Discovery of this compound: A Journey of Chemical Optimization

The development of this compound stemmed from the identification of a tetrahydropyrazolopyrimidine derivative as an initial hit compound. While this lead molecule demonstrated oral activity as a CaSR antagonist and stimulated transient PTH secretion in rats, it was hampered by poor physical and chemical stability.

To address these liabilities, a focused medicinal chemistry effort was undertaken to modify the 2-position of the tetrahydropyrazolopyrimidine core. This systematic structure-activity relationship (SAR) study led to the discovery of (5R)-N-[1-ethyl-1-(4-ethylphenyl)propyl]-2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide monotosylate, designated as this compound. This novel compound exhibited significantly improved solubility, enhanced chemical stability, and superior in vivo efficacy compared to the initial lead.

Quantitative Biological Data

The following table summarizes the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Species | Assay Type |

| IC50 (CaSR Antagonism) | 0.94 nM[1] | Rat | In vitro |

| PTH Secretion | Transient increase | Rat | In vivo |

Calcium-Sensing Receptor (CaSR) Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the Calcium-Sensing Receptor (CaSR). The CaSR is a Class C G-protein coupled receptor that, upon activation by extracellular calcium ions, initiates a cascade of intracellular signaling events. These pathways primarily involve the Gq/11 and Gi/o families of G-proteins.

The diagram below illustrates the canonical signaling pathways downstream of CaSR activation. This compound, as an antagonist, blocks these signaling cascades.

Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step sequence. A detailed, step-by-step synthesis pathway, including reagents and conditions, is outlined below. Note: The following pathway is a generalized representation based on the synthesis of similar pyrazolopyrimidine cores, as the specific experimental details from the primary publication were not publicly available.

Detailed Experimental Protocols

While the specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary and not fully available in the public domain, this section provides generalized methodologies for the key experimental steps based on standard laboratory practices for the synthesis of analogous compounds.

General Procedure for the Synthesis of the Pyrazolopyrimidine Core (C)

To a solution of a substituted 5-aminopyrazole (Starting Material A) in a suitable solvent such as ethanol or acetic acid is added a β-ketoester (Starting Material B). The reaction mixture is heated to reflux for several hours. Upon cooling, the product, the pyrazolopyrimidine core, often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

General Procedure for Amide Coupling (D to E)

The carboxylic acid derivative of the pyrazolopyrimidine core (Intermediate 1) is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane or dimethylformamide. The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product (Intermediate 2) is then isolated and purified using standard techniques such as extraction and column chromatography.

In Vitro CaSR Antagonism Assay

The potency of this compound as a CaSR antagonist is typically determined using a cell-based functional assay. HEK293 cells stably expressing the human CaSR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The cells are then stimulated with a known concentration of extracellular calcium in the presence of varying concentrations of the test compound (this compound). The resulting changes in intracellular calcium concentration are measured using a fluorescence plate reader. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

This compound represents a significant advancement in the development of orally active CaSR antagonists for the treatment of osteoporosis. Its discovery through a focused lead optimization campaign resulted in a molecule with improved physicochemical and pharmacological properties. The detailed understanding of its synthesis and mechanism of action, as outlined in this guide, provides a valuable resource for researchers and scientists working on the development of novel therapeutics for metabolic bone diseases. Further investigation into the long-term efficacy and safety of this compound will be crucial in determining its ultimate clinical utility.

References

In-Depth Pharmacological Profile of TAK-075: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-075 is a potent, orally active, and selective antagonist of the Calcium-Sensing Receptor (CaSR). With a high in vitro potency, this compound has been investigated for its potential as a bone anabolic agent for the treatment of osteoporosis. Its mechanism of action involves the transient elevation of parathyroid hormone (PTH) levels, which stimulates bone formation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, based on available preclinical data. Detailed experimental methodologies for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to support further research and development.

Introduction

The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis.[1][2] Located primarily on the surface of parathyroid gland cells, it regulates the synthesis and secretion of parathyroid hormone (PTH) in response to changes in extracellular calcium levels.[1][2] Antagonism of the CaSR presents a therapeutic strategy to induce a transient increase in endogenous PTH secretion, thereby promoting bone formation. This compound has been identified as a novel and potent CaSR antagonist with potential applications in the treatment of metabolic bone diseases such as osteoporosis.[3]

Mechanism of Action

This compound functions as a negative allosteric modulator of the Calcium-Sensing Receptor. By binding to the CaSR, it inhibits the intracellular signaling cascade that is normally initiated by the binding of extracellular calcium. This antagonism of the CaSR on parathyroid cells leads to a rapid and transient increase in the secretion of parathyroid hormone (PTH). The pulsatile release of PTH is known to have an anabolic effect on bone, stimulating osteoblastic activity and leading to an increase in bone formation and bone mineral density.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a class C G-protein-coupled receptor that primarily signals through the Gq/11 and Gi/o pathways upon activation by extracellular calcium. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate PTH secretion. This compound, as a CaSR antagonist, blocks this signaling cascade.

Pharmacological Data

In Vitro Potency

The following table summarizes the in vitro potency of this compound as a CaSR antagonist.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 0.94 nM | Not Specified | CaSR Antagonist Assay |

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rats and cynomolgus monkeys. The compound has demonstrated oral activity.

Table 1: Pharmacokinetic Parameters of this compound (Data to be populated from further findings)

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Rat | p.o. | ||||||

| Cynomolgus Monkey | p.o. |

Preclinical Pharmacodynamics

The primary pharmacodynamic effect of this compound is the stimulation of PTH secretion.

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Species | Dose (mg/kg) | Route | Effect | Observation | Reference |

| Rat | 10 | p.o. | PTH Secretion | > 200 pg/mL mean plasma intact PTH | |

| Cynomolgus Monkey | 10 | p.o. | PTH Secretion | Up to 50 pg/mL serum intact PTH after 8 hours |

Preclinical Efficacy

This compound has shown efficacy in a preclinical model of osteoporosis.

Table 3: In Vivo Efficacy of this compound in Ovariectomized (OVX) Rats

| Study Duration | Treatment Group | Change in Bone Mineral Density (BMD) | Bone Formation Markers | Reference |

| This compound | ||||

| Vehicle Control |

Experimental Protocols

CaSR Antagonist Activity Assay (Representative Protocol)

The in vitro antagonist activity of this compound on the CaSR is typically determined using a cell-based functional assay that measures changes in intracellular calcium concentration. A common method is the Fluorometric Imaging Plate Reader (FLIPR) assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Calcium-Sensing Receptor.

Materials:

-

HEK293 cells stably expressing the human CaSR.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (an anion transport inhibitor to prevent dye leakage).

-

A known CaSR agonist (e.g., CaCl2).

-

This compound.

-

384-well black, clear-bottom microplates.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed HEK293-hCaSR cells into 384-well microplates and culture overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the loading buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the cell plate and incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a solution of the CaSR agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity using the FLIPR instrument. The fluorescence signal is proportional to the intracellular calcium concentration.

-

Data Analysis: The inhibition of the agonist-induced calcium mobilization by this compound is calculated. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy Study in Ovariectomized (OVX) Rats (Representative Protocol)

The bone anabolic effect of this compound is evaluated in an estrogen-deficient osteoporosis model.

Objective: To assess the effect of this compound on bone mineral density and bone turnover markers in ovariectomized rats.

Materials:

-

Female Sprague-Dawley rats (skeletally mature).

-

Anesthetic agents.

-

Surgical instruments for ovariectomy.

-

This compound formulation for oral administration.

-

Vehicle control.

-

Dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) for bone mineral density measurement.

-

ELISA kits for bone turnover markers (e.g., osteocalcin, P1NP, CTX-I).

Procedure:

-

Acclimatization: Acclimatize rats to the housing conditions for at least one week.

-

Ovariectomy: Perform bilateral ovariectomy on the experimental group to induce estrogen deficiency. A sham operation is performed on the control group.

-

Recovery and Osteopenia Development: Allow a post-operative period for recovery and the development of osteopenia (typically 4-8 weeks).

-

Treatment: Administer this compound or vehicle control orally on a daily basis for a specified duration (e.g., 4-12 weeks).

-

Bone Mineral Density (BMD) Measurement: Measure BMD of the femur and/or lumbar spine at baseline and at the end of the treatment period using DXA or µCT.

-

Biochemical Marker Analysis: Collect blood samples at specified time points to measure serum concentrations of bone formation and resorption markers.

-

Data Analysis: Compare the changes in BMD and bone turnover markers between the this compound treated group and the vehicle-treated OVX group.

Drug Development Logic

The development of this compound as a bone anabolic agent follows a logical progression from target identification to preclinical proof-of-concept.

Conclusion

This compound is a potent and orally active CaSR antagonist that has demonstrated promising bone anabolic effects in preclinical models. Its ability to transiently increase PTH secretion supports its potential as a novel therapeutic agent for osteoporosis. Further studies are required to fully elucidate its clinical pharmacokinetic and pharmacodynamic profile, as well as its long-term safety and efficacy in humans. The information provided in this technical guide serves as a foundation for researchers and drug development professionals interested in the continued investigation of this compound and other CaSR antagonists.

References

Unveiling the Target of TAK-075: A Technical Guide to its Identification and Validation as a Calcium-Sensing Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target identification and validation of TAK-075, a potent, orally active antagonist of the Calcium-Sensing Receptor (CaSR). The following sections provide a comprehensive overview of the experimental data, methodologies, and signaling pathways associated with this compound, offering valuable insights for researchers in metabolic bone diseases and related fields.

Core Target Identification: The Calcium-Sensing Receptor

This compound has been identified as a highly potent antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor crucial for maintaining calcium homeostasis. The primary mechanism of action of this compound involves the inhibition of CaSR activation, which in turn leads to a transient increase in the secretion of parathyroid hormone (PTH).[1] This targeted action makes this compound a promising therapeutic candidate for conditions such as osteoporosis, where intermittent PTH stimulation can promote bone formation.

Quantitative Analysis of this compound Activity

The potency of this compound as a CaSR antagonist has been quantified through various in vitro assays. A key parameter is its half-maximal inhibitory concentration (IC50), which has been determined to be 0.94 nM. This low nanomolar activity underscores the high affinity of this compound for the CaSR.

| Parameter | Value | Assay Type | Cell Line |

| IC50 | 0.94 nM | CaSR Antagonism | Not Specified |

Further quantitative data on binding affinity (Kd), functional assays in different cell lines, and in vivo efficacy will be added as more specific preclinical study data becomes available.

Signaling Pathway and Mechanism of Action

The Calcium-Sensing Receptor is a key regulator of systemic calcium levels, primarily through its influence on the parathyroid glands.

Under conditions of high extracellular calcium, CaSR is activated, leading to the inhibition of PTH secretion. This compound acts by blocking this activation, thereby disinhibiting PTH secretion and causing a transient increase in circulating PTH levels. This pulsatile release of PTH is known to have an anabolic effect on bone.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following outlines the general protocols used to characterize CaSR antagonists like this compound.

In Vitro CaSR Antagonism Assay

The inhibitory activity of this compound on the CaSR is typically determined using a cell-based functional assay.

Objective: To measure the ability of this compound to inhibit the activation of the CaSR by its agonist.

General Procedure:

-

Cell Culture: A stable cell line expressing the human CaSR (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

Assay Preparation: Cells are seeded into multi-well plates and grown to an appropriate confluency.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Agonist Stimulation: An agonist of the CaSR (e.g., extracellular calcium or a positive allosteric modulator) is added to the wells to stimulate the receptor.

-

Signal Detection: The activation of the CaSR is measured by detecting a downstream signaling event, such as an increase in intracellular calcium concentration (using a fluorescent calcium indicator like Fluo-4) or the accumulation of inositol monophosphate (IP1).

-

Data Analysis: The response at each concentration of this compound is measured, and the data is used to generate a dose-response curve. The IC50 value is calculated from this curve, representing the concentration of this compound that inhibits 50% of the maximal agonist-induced response.

In Vivo PTH Secretion Assay

To validate the in vitro findings, the effect of this compound on PTH secretion is assessed in animal models.

Objective: To measure the effect of orally administered this compound on plasma PTH levels in rats.

General Procedure:

-

Animal Model: Male Sprague-Dawley rats are typically used for this assay.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) to the rats at various doses. A control group receives the vehicle only.

-

Blood Sampling: Blood samples are collected at multiple time points after compound administration (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours).

-

PTH Measurement: Plasma is separated from the blood samples, and the concentration of intact PTH is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The plasma PTH concentrations are plotted against time for each dose group to evaluate the time course and magnitude of the PTH response.

Conclusion

The identification and validation of this compound as a potent and orally active CaSR antagonist highlight its potential as a novel anabolic agent for the treatment of osteoporosis and other metabolic bone disorders. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar compounds. The ability of this compound to induce a transient, pulsatile release of PTH through its targeted action on the CaSR represents a significant advancement in the field.

References

TAK-075: A Comprehensive Review of Preclinical Studies on a Novel Calcium-Sensing Receptor Antagonist for Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the preclinical studies on TAK-075, a potent and orally active antagonist of the calcium-sensing receptor (CaSR). Developed by Takeda Pharmaceutical, this compound was investigated as a potential bone anabolic agent for the treatment of osteoporosis. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway involved in its mechanism of action.

Core Mechanism of Action: Targeting the Calcium-Sensing Receptor

This compound exerts its effects by antagonizing the calcium-sensing receptor (CaSR), a G-protein coupled receptor crucial for regulating calcium homeostasis.[1] In the parathyroid glands, activation of the CaSR by extracellular calcium inhibits the secretion of parathyroid hormone (PTH).[2] By blocking this receptor, this compound transiently increases the secretion of endogenous PTH.[3] This pulsatile release of PTH is known to stimulate bone formation, making CaSR antagonists like this compound a promising therapeutic strategy for osteoporosis.[3]

Preclinical Efficacy and Pharmacodynamics

Preclinical studies in rodent and primate models have demonstrated the ability of this compound to stimulate PTH secretion and its potential as a bone anabolic agent. The key findings from these studies are summarized below.

Quantitative Data Summary

| Species | Model | Compound | Dose | Route of Administration | Key Finding | Citation |

| Rat | Normal | This compound | 10 mg/kg | Oral (p.o.) | > 200 pg/mL mean plasma intact PTH levels | [3] |

| Rat | Ovariectomized (osteopenic) | Compound [I]* | 10 mg/kg | Oral (p.o.) | Significant increases in bone mineral density (P < 0.01) | |

| Cynomolgus Monkey | Normal | This compound | 10 mg/kg/day | Oral | Serum intact PTH levels up to 50 pg/mL after 8 hours |

*Compound [I] was a precursor to this compound, which showed efficacy but had stability issues.

Experimental Protocols

While the specific, detailed internal protocols for the this compound studies are not publicly available, the following sections describe representative methodologies for the key experiments cited, based on established practices in the field.

In Vivo Parathyroid Hormone (PTH) Measurement in Rats

Objective: To assess the in vivo efficacy of a CaSR antagonist in stimulating PTH secretion.

Animal Model: Male Sprague Dawley rats (200-250 g) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. For oral administration studies, conscious and freely moving rats are often used to minimize stress-related hormonal changes.

Procedure:

-

Dosing: this compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose), is administered orally via gavage at the desired dose (e.g., 10 mg/kg). A vehicle-only group serves as the control.

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, and 8 hours) to capture the transient nature of PTH secretion. Blood can be collected via a tail vein or a surgically implanted catheter for serial sampling.

-

PTH Analysis: Serum or plasma is separated by centrifugation. Intact PTH levels are quantified using a species-specific immunoradiometric assay (IRMA) or an enzyme-linked immunosorbent assay (ELISA) kit.

Assessment of Bone Mineral Density in Ovariectomized Rats

Objective: To evaluate the anabolic effect of a CaSR antagonist on bone mass in a postmenopausal osteoporosis model.

Animal Model: Adult female Sprague-Dawley or Wistar rats (e.g., 6 months old) are used. Ovariectomy (OVX) is performed to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control. The development of osteoporosis is typically confirmed by measuring bone mineral density (BMD) 8-12 weeks post-surgery.

Procedure:

-

Treatment: Following the confirmation of osteoporosis, ovariectomized rats are treated daily with this compound via oral gavage for a specified period (e.g., 12 weeks).

-

BMD Measurement: At the end of the treatment period, animals are euthanized, and femurs and lumbar vertebrae are collected. Bone mineral density is measured using dual-energy X-ray absorptiometry (DXA), a standard technique for assessing bone mass.

-

Data Analysis: Changes in BMD in the treated group are compared to the ovariectomized control group to determine the efficacy of the compound in preventing or reversing bone loss.

Pharmacokinetic Studies in Cynomolgus Monkeys

Objective: To determine the pharmacokinetic profile of a CaSR antagonist in a non-human primate model.

Animal Model: Adult male or female cynomolgus monkeys are used. Animals are fasted overnight prior to dosing.

Procedure:

-

Dosing: this compound is administered orally via a nasogastric tube or in a palatable treat.

-

Blood Sampling: Blood samples are collected at multiple time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) through a peripheral vein.

-

Drug Concentration Analysis: Plasma is separated, and the concentration of the parent drug and any major metabolites is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameters: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated from the plasma concentration-time data.

Signaling Pathway and Experimental Workflow Visualization

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by the activation of the Calcium-Sensing Receptor. This compound, as an antagonist, would block these downstream effects, leading to an increase in PTH secretion.

Caption: Simplified CaSR signaling pathway leading to inhibition of PTH secretion.

Preclinical Workflow for a Novel CaSR Antagonist

The diagram below outlines a typical preclinical experimental workflow for evaluating a novel CaSR antagonist like this compound.

Caption: A representative preclinical development workflow for a CaSR antagonist.

Clinical Studies

A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any results for clinical trials of this compound. This suggests that the compound may not have progressed to human clinical trials, or that the results of any such trials have not been publicly disclosed.

Conclusion

The available preclinical data for this compound indicate that it is a potent, orally active calcium-sensing receptor antagonist that effectively stimulates a transient increase in parathyroid hormone secretion in rats and cynomolgus monkeys. Early studies in an ovariectomized rat model of osteoporosis suggested a positive effect on bone mineral density. However, the lack of publicly available clinical trial data prevents a full assessment of its therapeutic potential and safety profile in humans. The information presented in this guide provides a comprehensive overview of the foundational preclinical research on this compound for scientists and professionals in the field of drug development for metabolic bone diseases.

References

TAK-075: A Technical Guide on a Novel Calcium-Sensing Receptor Antagonist for Bone Anabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-075 is a potent, orally active, small-molecule antagonist of the Calcium-Sensing Receptor (CaSR) investigated for its potential as a bone anabolic agent in the treatment of osteoporosis. By transiently blocking the CaSR in the parathyroid glands, this compound stimulates the pulsatile release of endogenous parathyroid hormone (PTH), a key regulator of bone metabolism. This guide provides a comprehensive technical overview of the preclinical data available for this compound, detailing its mechanism of action, effects on bone metabolism, and the experimental protocols utilized in its evaluation. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. While antiresorptive therapies, which prevent bone loss, are widely used, anabolic agents that stimulate new bone formation represent a critical therapeutic strategy for patients with severe osteoporosis. The pulsatile administration of parathyroid hormone (PTH) is a well-established anabolic treatment for osteoporosis.[1] this compound, developed by Takeda Pharmaceutical, is a short-acting CaSR antagonist designed to mimic the anabolic effects of exogenous PTH by inducing a transient, pulsatile release of endogenous PTH.[2] This approach offers the potential for an orally administered anabolic therapy, providing a significant advantage over injectable treatments.

Mechanism of Action: CaSR Antagonism and PTH Secretion

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid cells. It plays a crucial role in maintaining calcium homeostasis by regulating the synthesis and secretion of PTH in response to changes in extracellular calcium levels. When extracellular calcium is high, it binds to and activates the CaSR, which in turn inhibits PTH secretion. Conversely, when calcium levels are low, the CaSR is inactive, leading to an increase in PTH secretion.

This compound acts as an allosteric antagonist of the CaSR. By binding to the receptor, it prevents activation by extracellular calcium, thereby tricking the parathyroid gland into sensing a state of hypocalcemia. This leads to a rapid and transient increase in the secretion of stored PTH into the bloodstream. This pulsatile release of PTH is critical for its anabolic effect on bone, as continuous high levels of PTH can lead to bone resorption.[1][2]

Signaling Pathway of CaSR Antagonism by this compound

Preclinical Efficacy in Bone Metabolism

The bone anabolic potential of this compound has been evaluated in preclinical studies, primarily in rodent and non-rodent models. These studies have demonstrated its ability to transiently increase PTH levels and positively impact bone mineral density.

Effects on Parathyroid Hormone (PTH) Secretion

The primary pharmacodynamic effect of this compound is the stimulation of PTH secretion. Studies in rats and cynomolgus monkeys have shown a dose-dependent, transient increase in plasma PTH levels following oral administration of this compound.[2]

Table 1: Effect of this compound on Plasma PTH Levels

| Species | Dose | Route of Administration | Peak Plasma PTH Level | Time to Peak | Reference |

| Rat | 10 mg/kg | Oral (p.o.) | > 200 pg/mL | Not Specified | |

| Cynomolgus Monkey | 10 mg/kg/day | Oral (fed) | Up to 50 pg/mL | 8 hours |

Effects on Bone Mineral Density (BMD)

The anabolic effect of this compound on bone has been demonstrated in an osteopenic ovariectomized (OVX) rat model, a standard preclinical model for postmenopausal osteoporosis.

Table 2: Effect of this compound on Bone Mineral Density in Ovariectomized Rats

| Study Parameter | Treatment Group | Outcome | Statistical Significance | Reference |

| Bone Mineral Density | This compound | Significant increase in BMD | P < 0.01 |

Note: Specific quantitative data on the percentage increase in BMD were not available in the public domain at the time of this writing.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the preclinical evaluation of this compound, based on standard practices for this area of research.

In Vivo Ovariectomized (OVX) Rat Model

The ovariectomized rat is a well-established animal model for studying postmenopausal osteoporosis. The bilateral removal of the ovaries induces estrogen deficiency, leading to an increase in bone turnover with a net loss of bone mass, mimicking the skeletal changes observed in postmenopausal women.

-

Animal Strain: Typically, female Sprague-Dawley or Wistar rats are used.

-

Age at Ovariectomy: Ovariectomy is usually performed on skeletally mature rats (e.g., 3-6 months old) to ensure that the effects on bone are not confounded by bone growth.

-

Surgical Procedure: Under anesthesia, a dorsal or ventral incision is made to expose the ovaries, which are then ligated and excised. A sham operation, where the ovaries are exposed but not removed, is performed on the control group.

-

Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.

-

Induction of Osteopenia: A period of several weeks to months is allowed post-ovariectomy for the development of significant bone loss before the initiation of treatment.

-

Treatment Administration: this compound is typically administered orally via gavage at specified doses and frequencies.

-

Endpoint Analysis:

-

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at relevant skeletal sites such as the femur and lumbar spine.

-

Bone Turnover Markers: Serum or plasma levels of bone formation markers (e.g., procollagen type I N-terminal propeptide - P1NP) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen - CTX) are measured using immunoassays.

-

Histomorphometry: Undecalcified bone sections are analyzed to quantify cellular and structural parameters of bone remodeling.

-

Experimental Workflow for Preclinical Evaluation in OVX Rats

References

The Role of TAK-075 (Vadofaradene) in Parathyroid Hormone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-075, also known as Vadofaradene, is a novel small molecule that acts as a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). This receptor plays a pivotal role in regulating calcium homeostasis, primarily through its control of parathyroid hormone (PTH) secretion. By binding to the CaSR, this compound reduces the receptor's sensitivity to extracellular calcium, thereby stimulating the transient release of endogenous PTH. This mechanism of action has positioned this compound as a potential oral anabolic agent for conditions such as osteoporosis, where intermittent PTH elevation can promote bone formation. This technical guide provides an in-depth overview of the core mechanism of this compound, supported by available preclinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Parathyroid Hormone and the Calcium-Sensing Receptor

Parathyroid hormone is the primary regulator of calcium and phosphate balance in the body. It exerts its effects by acting on bone, to stimulate calcium release, and on the kidneys, to enhance calcium reabsorption and promote the production of active vitamin D, which in turn increases intestinal calcium absorption.[1] The secretion of PTH from the parathyroid glands is tightly controlled by the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[2] When extracellular calcium levels are high, calcium binds to the CaSR, initiating a signaling cascade that inhibits PTH secretion. Conversely, when calcium levels are low, the CaSR is less active, leading to an increase in PTH release.[1]

Mechanism of Action of this compound (Vadofaradene)

This compound is a negative allosteric modulator of the CaSR.[3] Unlike competitive antagonists that directly block the orthosteric binding site of the endogenous ligand (calcium), allosteric modulators bind to a distinct site on the receptor.[4] This binding induces a conformational change in the CaSR, reducing its affinity for extracellular calcium. Consequently, at any given physiological calcium concentration, the CaSR is less activated in the presence of this compound. This reduced signaling is interpreted by the parathyroid chief cells as a state of hypocalcemia, leading to a rapid and transient increase in the secretion of PTH.

Signaling Pathway of the Calcium-Sensing Receptor

The CaSR is coupled to multiple G-protein signaling pathways, primarily Gαq/11 and Gαi/o. Activation of the CaSR by extracellular calcium leads to the activation of phospholipase C (PLC) through Gαq/11, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively, culminating in the inhibition of PTH secretion. The Gαi/o pathway, when activated, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, which also contributes to the suppression of PTH release. This compound, by negatively modulating the CaSR, attenuates these inhibitory signals, thereby promoting PTH secretion.

Quantitative Data Presentation

Preclinical studies have demonstrated the dose-dependent effect of this compound on plasma PTH concentrations. The following tables summarize the available quantitative data from animal models.

Table 1: Effect of Oral this compound on Plasma Intact PTH in Rats

| Dose (mg/kg) | Mean Plasma Intact PTH (pg/mL) | Reference |

| 10 | > 200 |

Table 2: Effect of Oral this compound on Serum Intact PTH in Cynomolgus Monkeys

| Dose (mg/kg/day) | Peak Serum Intact PTH (pg/mL) | Time to Peak (hours) | Reference |

| 10 | up to 50 | 8 |

Note: Data from human clinical trials detailing the dose-response relationship for PTH, calcium, and phosphate are not yet publicly available in peer-reviewed literature.

Experimental Protocols

The following sections describe generalized experimental protocols for the preclinical and clinical evaluation of a CaSR negative allosteric modulator like this compound.

Preclinical Evaluation in Animal Models

Objective: To determine the pharmacokinetic and pharmacodynamic profile of this compound in a relevant animal model (e.g., rats or non-human primates).

Methodology:

-

Animal Model: Male Sprague-Dawley rats or Cynomolgus monkeys are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at various dose levels (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group is included.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel or venipuncture.

-

Biochemical Analysis:

-

PTH Measurement: Plasma or serum is separated by centrifugation. Intact PTH levels are measured using a two-site immunoradiometric assay (IRMA) or a chemiluminescent immunoassay specific for the animal species.

-

Calcium and Phosphate Measurement: Serum calcium and phosphate concentrations are determined using standard automated colorimetric assays.

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) and pharmacodynamic responses (changes in PTH, calcium, and phosphate over time) are calculated and analyzed for dose-dependency.

Phase 1 Clinical Trial in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound in healthy human subjects.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single-dose escalation study.

-

Participant Population: Healthy adult volunteers meeting specific inclusion and exclusion criteria.

-

Dosing: Cohorts of participants receive a single oral dose of this compound or placebo. The dose is escalated in subsequent cohorts after a safety review of the preceding dose level.

-

Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events.

-

Pharmacokinetic Sampling: Serial blood samples are collected pre-dose and at multiple time points post-dose to determine the plasma concentration of this compound.

-

Pharmacodynamic Sampling: Blood samples are collected at the same time points as pharmacokinetic sampling for the measurement of intact PTH, serum calcium, and serum phosphate.

-

Biochemical Analysis:

-

Intact PTH: Measured using a validated two-site immunoassay.

-

Serum Calcium and Phosphate: Measured using standard clinical chemistry analyzers.

-

-

Data Analysis: Pharmacokinetic parameters are calculated. The pharmacodynamic relationship between this compound plasma concentration and changes in PTH, calcium, and phosphate is modeled.

Conclusion

This compound (Vadofaradene) represents a promising therapeutic approach that leverages the intricate relationship between the Calcium-Sensing Receptor and parathyroid hormone. As a negative allosteric modulator, it offers a novel mechanism to transiently increase endogenous PTH levels, which may have significant implications for the treatment of bone disorders like osteoporosis. The preclinical data, though limited in the public domain, support its proposed mechanism of action. Further detailed results from human clinical trials are anticipated to provide a clearer understanding of its dose-response relationship, safety profile, and therapeutic potential in regulating parathyroid hormone for clinical benefit.

References

- 1. Negative allosteric modulators of the human calcium‐sensing receptor bind to overlapping and distinct sites within the 7‐transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Understanding the Allosteric Modulation of PTH1R by a Negative Allosteric Modulator [mdpi.com]

Early-stage in vitro studies of TAK-075

An In-Depth Technical Guide to the Early-Stage in vitro Evaluation of TAK-075, a Novel Calcium-Sensing Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in vitro studies of this compound, a potent and orally active antagonist of the Calcium-Sensing Receptor (CaSR). This compound has been identified as a promising therapeutic candidate for the treatment of osteoporosis due to its ability to stimulate the transient secretion of parathyroid hormone (PTH)[1]. This document details the key quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the CaSR.

| Compound | Target | IC50 (nM) | Assay System |

| This compound | Calcium-Sensing Receptor (CaSR) | 0.94 | Not explicitly detailed in the provided search results, but likely a cell-based functional assay measuring changes in intracellular calcium or a related downstream signal in response to a CaSR agonist. |

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are crucial for the replication and extension of these findings. While specific, granular details from the primary literature were not fully available in the search results, the following represents a generalized methodology for the key assays employed in the study of CaSR antagonists like this compound.

Calcium-Sensing Receptor (CaSR) Inhibition Assay (Calcium Mobilization Assay)

This assay is fundamental to determining the antagonistic activity of compounds on the CaSR. It typically involves the use of a cell line stably overexpressing the human CaSR, such as Human Embryonic Kidney 293 (HEK293) cells.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CaSR agonist.

Materials:

-

HEK293 cells stably expressing the human CaSR (HEK-CaSR)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

CaSR agonist (e.g., extracellular Ca²⁺ or a specific small molecule agonist)

-

This compound

-

A fluorescence plate reader with automated liquid handling capabilities.

Methodology:

-

Cell Culture and Plating: HEK-CaSR cells are cultured under standard conditions (37°C, 5% CO₂). For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to near confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C. This allows the dye to enter the cells.

-

Compound Incubation: After dye loading, the cells are washed with the assay buffer. Various concentrations of this compound (or vehicle control) are then added to the wells and incubated for a predetermined period to allow for binding to the receptor.

-

Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. The instrument adds a fixed concentration of a CaSR agonist to the wells, and simultaneously, the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence signal after agonist addition is measured for each well. The data for this compound-treated wells are normalized to the control wells (agonist alone and vehicle alone). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Parathyroid Hormone (PTH) Secretion Assay

This assay assesses the functional consequence of CaSR antagonism, which is the stimulation of PTH secretion from parathyroid cells.

Objective: To measure the amount of PTH secreted from parathyroid cells in the presence of this compound.

Materials:

-

Primary parathyroid cells or a suitable model cell line.

-

Culture medium with varying concentrations of extracellular calcium.

-

This compound.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for PTH detection.

Methodology:

-

Cell Culture: Parathyroid cells are cultured in a medium with a specific calcium concentration to establish a baseline of PTH secretion.

-

Compound Treatment: The culture medium is replaced with a medium containing different concentrations of this compound. The cells are then incubated for a defined period.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

PTH Quantification (ELISA): The concentration of PTH in the collected supernatant is quantified using a commercially available ELISA kit. This typically involves the following steps:

-

Addition of the supernatant to microplate wells pre-coated with a capture antibody against PTH.

-

Incubation to allow PTH to bind to the capture antibody.

-

Washing to remove unbound substances.

-

Addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubation to form an antibody-PTH-antibody "sandwich".

-

Washing to remove the unbound detection antibody.

-

Addition of a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

-

Measurement of the signal using a microplate reader.

-

-

Data Analysis: A standard curve is generated using known concentrations of PTH. The PTH concentrations in the experimental samples are then determined by interpolating their signal values from the standard curve. The effect of this compound on PTH secretion is then plotted as a function of its concentration.

Signaling Pathways and Experimental Workflows

CaSR Antagonism Signaling Pathway

The Calcium-Sensing Receptor is a G-protein coupled receptor (GPCR). Upon activation by extracellular calcium, it primarily signals through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound, as a CaSR antagonist, blocks this signaling cascade.

Caption: Signaling pathway of CaSR and its inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 value of a CaSR antagonist like this compound using a calcium mobilization assay.

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical flow from the molecular action of this compound to its intended therapeutic effect.

Caption: Mechanism of action of this compound.

References

Preclinical Profile of TAK-075: A Novel Calcium-Sensing Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-075 is a potent, orally active, and short-acting antagonist of the calcium-sensing receptor (CaSR) developed by Takeda Pharmaceutical Company.[1] As a calcilytic agent, this compound stimulates the transient secretion of parathyroid hormone (PTH), a key regulator of calcium homeostasis and bone metabolism. This mechanism of action positions this compound as a potential anabolic agent for the treatment of metabolic bone diseases, most notably osteoporosis. Preclinical investigations in various in vitro and in vivo models have demonstrated its promising pharmacological profile, characterized by high potency, efficacy in animal models of bone loss, and favorable physicochemical properties. This document provides a comprehensive overview of the preclinical research findings on this compound.

Core Data Summary

In Vitro Potency

| Parameter | Value | Species/System |

| IC50 | 0.94 nM | Human Calcium-Sensing Receptor (CaSR) |

In Vivo Efficacy: PTH Secretion

| Species | Dose (Oral) | Route | Peak Plasma PTH Concentration |

| Rat | 10 mg/kg | p.o. | > 200 pg/mL |

| Cynomolgus Monkey | 10 mg/kg/day | p.o. | Up to 50 pg/mL (after 8 hours) |

In Vivo Efficacy: Osteopenic Ovariectomized (OVX) Rat Model

| Treatment Group | Dosing Regimen | Duration | Change in Bone Mineral Density (BMD) |

| This compound | Not Specified | Not Specified | Statistically significant increase vs. vehicle |

| Vehicle | Not Specified | Not Specified | Not Applicable |

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by antagonizing the Calcium-Sensing Receptor (CaSR), which is highly expressed in the parathyroid glands. Under normal physiological conditions, elevated extracellular calcium levels activate the CaSR, leading to an inhibition of parathyroid hormone (PTH) secretion. By blocking this receptor, this compound effectively removes this inhibitory signal, resulting in a rapid and transient increase in PTH secretion. This pulsatile release of PTH is known to have an anabolic effect on bone, stimulating bone formation and improving bone mineral density.

References

Methodological & Application

Application Notes and Protocols for TAK-075 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-075 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR) with a reported IC50 of 0.94 nM[1]. The CaSR, a G-protein coupled receptor (GPCR), plays a crucial role in calcium homeostasis by regulating the secretion of parathyroid hormone (PTH)[1][2][3]. Antagonism of the CaSR by compounds like this compound leads to an increase in PTH secretion, making it a molecule of interest for therapeutic applications in conditions such as osteoporosis[1]. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on CaSR signaling and function.

Data Presentation

Table 1: In Vitro Activity of CaSR Antagonists

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | CaSR | 0.94 | Not Specified | |

| CaSR antagonist-1 | CaSR | 50 | Not Specified | |

| NPS 2143 | CaSR | - | Calcilytic Agent |

Signaling Pathway

The Calcium-Sensing Receptor is a pleiotropic GPCR that can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and G12/13. The canonical signaling pathway upon activation by extracellular calcium involves the Gq/11 pathway. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This compound, as a CaSR antagonist, blocks this cascade.

Experimental Protocols

Cell Line Selection and Culture

Recommended Cell Lines:

-

HEK293 cells stably expressing CaSR: Human Embryonic Kidney 293 (HEK293) cells are a common choice for studying GPCRs due to their robust growth and high transfection efficiency. A stable cell line expressing either human or rat CaSR is highly recommended for consistent results.

-

Human Pancreatic Cancer Cell Line (Capan-1): This cell line has been shown to endogenously express functional CaSR.

-

Human Breast Cancer Cell Lines (MCF-7, MDA-MB-231): These cell lines also express the CaSR endogenously.

-

Primary Human Parathyroid Cells: While more challenging to culture, these cells provide a physiologically relevant model for studying PTH secretion.

Culture Protocol for HEK293-CaSR Stable Cell Line:

-

Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, and the appropriate selection antibiotic (e.g., 1 µg/mL puromycin).

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: Subculture the cells when they reach 80-90% confluency, typically every 2-3 days.

-

Wash the cell monolayer with sterile PBS (without Ca²⁺/Mg²⁺).

-

Add a minimal volume of a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate for 1-2 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed medium and re-seed into new culture flasks at a ratio of 1:3 to 1:6.

-

Preparation of this compound Stock Solution

-

Solvent: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as DMSO.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit CaSR-mediated increases in intracellular calcium.

Materials:

-

HEK293-CaSR stable cell line

-

Black, clear-bottom 96-well microplates

-

FLIPR Calcium Assay Kit or a similar fluorescent calcium indicator dye

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

CaSR agonist (e.g., CaCl₂)

-

This compound

-

A fluorescence kinetic plate reader (e.g., FlexStation® 3).

Protocol:

-

Cell Plating: Seed the HEK293-CaSR cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well) and incubate overnight.

-

Dye Loading:

-

Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. For some cell lines, the addition of probenecid may be necessary to prevent dye leakage.

-

Remove the culture medium from the wells and add the dye-loading solution.

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Compound Preparation (Antagonist Plate): Prepare a serial dilution of this compound in Assay Buffer at a concentration 5-fold higher than the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).

-

Agonist Preparation: Prepare a solution of CaCl₂ in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80) for CaSR activation.

-

Measurement:

-

Place the cell plate and the antagonist plate into the fluorescence kinetic plate reader.

-

Program the instrument to add the this compound dilutions to the cell plate and incubate for a specified period (e.g., 15-30 minutes).

-

Following incubation, add the CaCl₂ solution and immediately measure the fluorescence intensity over time (typically for 60-180 seconds). The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium response against the log of the antagonist concentration.

Parathyroid Hormone (PTH) Secretion Assay

This protocol is for use with primary parathyroid cells or a suitable PTH-secreting cell line.

Protocol:

-

Cell Culture: Culture primary parathyroid cells according to established protocols.

-

Treatment:

-

Wash the cells with a low-calcium buffer.

-

Incubate the cells with varying concentrations of this compound in the presence of a fixed, inhibitory concentration of extracellular calcium.

-

Include a positive control (low calcium) and a negative control (high calcium, no antagonist).

-

-

Sample Collection: After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

PTH Measurement: Quantify the concentration of PTH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the PTH concentration against the log of the this compound concentration to determine the dose-dependent effect on PTH secretion.

References

Standard Operating Procedure for TAK-075 Solubilization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-075 is a potent and orally active antagonist of the calcium-sensing receptor (CaSR), making it a valuable tool for research in metabolic bone diseases such as osteoporosis. Proper solubilization is critical for ensuring accurate and reproducible results in both in vitro and in vivo studies. This document provides a detailed standard operating procedure (SOP) for the solubilization of this compound, including recommended solvents, preparation of stock solutions, and protocols for creating working solutions for various experimental applications. Due to the limited availability of public solubility data for this compound, this SOP incorporates a preliminary solubility assessment to determine the optimal solvent and concentration for your specific experimental needs.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₂₉H₃₈N₄O・C₇H₈O₃S |

| Molecular Weight | 630.84 g/mol |

| Physical Appearance | Lyophilized solid |

| Storage Conditions | Store lyophilized at -20°C. Protect from moisture. In solution, store at -20°C for up to 1 month.[1] |

Recommended Solvents and Preliminary Solubility Testing

Based on the chemical structure of this compound and data from similar poorly soluble compounds, the following solvents are recommended for initial solubility testing.

| Solvent | Anticipated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing high-concentration stock solutions of organic molecules. |

| Ethanol (EtOH) | Moderate to Low | May be suitable for some applications, but lower concentrations are expected. |

| Water | Low | This compound is not expected to be readily soluble in aqueous solutions without co-solvents or detergents. |

Experimental Protocol: Preliminary Solubility Assessment

This protocol is designed to determine the approximate solubility of this compound in various solvents.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof, absolute)

-

Deionized or distilled water

-

Vortex mixer

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

Procedure:

-

Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, measured volume of the test solvent (e.g., 10 µL of DMSO) to the tube.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 100 mg/mL.

-

If the solid has not completely dissolved, add another measured volume of the solvent (e.g., another 10 µL) and repeat step 3.

-

Continue adding the solvent in a stepwise manner until the compound is fully dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of this compound.

-

Calculate the approximate solubility in mg/mL.

-

Repeat this procedure for each of the recommended solvents.

Preparation of Stock Solutions

Once the optimal solvent has been determined, a high-concentration stock solution can be prepared. DMSO is anticipated to be the most effective solvent for a concentrated stock.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

Materials:

-

This compound (lyophilized powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Analytical balance

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculate the mass of this compound required to make a 10 mM stock solution.

-

Mass (mg) = 10 mmol/L * 0.001 L * 630.84 g/mol * 1000 mg/g = 6.3084 mg

-

-

Carefully weigh out approximately 6.31 mg of this compound into a sterile vial.

-

Add 1 mL of anhydrous DMSO to the vial.

-

Cap the vial tightly and vortex for 2-5 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Preparation of Working Solutions for In Vitro Assays

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Experimental Protocol: Dilution for Cell Culture Experiments

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

-

Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.

-

For example, to prepare a 10 µM working solution:

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

-

-

Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols: TAK-075 Dosage and Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TAK-075 is an orally active and potent antagonist of the calcium-sensing receptor (CaSR).[1] It has been investigated in rodent models for its ability to transiently increase parathyroid hormone (PTH) secretion, suggesting its potential for research in metabolic bone diseases like osteoporosis.[1] This document provides a summary of the available information on this compound and detailed protocols for common administration routes in rodent studies. Due to the limited availability of public quantitative data on this compound, this document also presents data for TAK-071, a different compound, as a representative example to illustrate data presentation for this type of research.

Data Presentation

Publicly available studies detailing specific dosage and administration regimens for this compound in rodents are limited. The information available indicates its activity as a CaSR antagonist and its use in rats to modulate PTH secretion.[1]

Table 1: Summary of Available Information for this compound in Rodent Studies

| Parameter | Information | Reference |

| Compound | This compound | [1] |

| Mechanism of Action | Calcium-Sensing Receptor (CaSR) Antagonist | [1] |

| Species | Rat | |

| Route of Administration | Oral | |

| Reported Effect | Promotes transient parathyroid hormone (PTH) secretion |

To provide a clear example of how quantitative data from rodent studies are typically presented, the following table summarizes the dosage and administration of TAK-071, a muscarinic M1 receptor positive allosteric modulator, in rats.

Table 2: Representative Example of Dosage and Administration Data for TAK-071 in Rat Studies

| Parameter | Information | Reference |

| Compound | TAK-071 | |

| Mechanism of Action | Muscarinic M1 Receptor Positive Allosteric Modulator | |

| Species | Rat | |

| Route of Administration | Oral (p.o.) | |

| Dose Range | 0.1 - 3 mg/kg | |

| Vehicle | 0.5% (w/v) methylcellulose in distilled water | |

| Volume of Administration | 2 mL/kg | |

| Reported Effect | Amelioration of scopolamine-induced cognitive deficits |

Experimental Protocols

The following are detailed protocols for common routes of administration in rodent studies. These are general guidelines and should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) protocols.

Protocol 1: Oral Gavage in Rats and Mice

Oral gavage is a common method for the precise oral administration of a substance.

Materials:

-

Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

-

Syringe

-

The compound to be administered, formulated in a suitable vehicle.

-

Animal scale for accurate body weight measurement.

Procedure:

-

Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume is generally 10 ml/kg for both mice and rats.

-

Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip at the animal's mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.

-

Restraint:

-

Mouse: Restrain the mouse by scruffing the skin on its back to immobilize the head and neck.

-

Rat: Gently but firmly hold the rat, extending its head and neck slightly to create a straight path to the esophagus.

-

-

Administration:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

The animal should swallow as the tube passes into the esophagus. If there is any resistance, withdraw the needle and try again. Do not force the needle.

-

Once the needle is in place, administer the substance slowly and smoothly.

-

-

Post-Administration: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.

Protocol 2: Intravenous (IV) Injection via the Tail Vein in Rats and Mice

Intravenous injection is used for direct and rapid systemic administration of a substance.

Materials:

-

Sterile needles (27-30 gauge for mice, 25-27 gauge for rats).

-

Sterile syringes (e.g., 1 ml).

-

The compound to be administered in a sterile, injectable solution.

-

A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.

-

An appropriate animal restrainer.

-

70% isopropyl alcohol and gauze.

Procedure:

-

Animal Preparation: Place the animal in a warming chamber or use a heat lamp to warm the tail for 5-10 minutes to cause vasodilation, making the veins more visible and accessible.

-

Restraint: Place the animal in a suitable restrainer to secure it and expose the tail.

-

Vein Identification: The two lateral tail veins are the most accessible for injection. Clean the tail with 70% isopropyl alcohol.

-

Injection:

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the tail.

-

A successful insertion may be indicated by a small flash of blood in the hub of the needle.

-

Inject the substance slowly and observe for any signs of swelling, which would indicate an unsuccessful injection.

-

-

Post-Injection: After injecting, remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse effects.

Mandatory Visualizations

Signaling Pathway

Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.

Experimental Workflow

Caption: Typical Workflow for an In Vivo Rodent Study.

References

Application of TAK-075 in Osteoporosis Research Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction